1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,6-dimethyl-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-4-5(9-6(12)8-4)10-7(13)11(3)2/h1-2H3,(H2,8,9,10,12,13) |
InChI Key |
YDEDPEUPZMOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1C)NC(=O)N2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Molecular Characterization of 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione
Detailed Spectroscopic Analysis and Assignment
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization of the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the number, type, and connectivity of atoms.
For 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the molecule. The spectrum would feature two sharp singlets for the two methyl groups. The N1-methyl protons would likely appear in the range of 3.2-3.6 ppm, while the C6-methyl protons, being attached to a carbon within the heterocyclic ring, would have a different chemical shift, likely in the 2.3-2.7 ppm range. Additionally, exchangeable protons on the N3 and N7 nitrogens would produce broad signals, the positions of which are dependent on solvent and concentration.
¹³C NMR spectroscopy would complement the proton data by showing a signal for each unique carbon atom. This would include two distinct signals for the methyl carbons and five signals for the carbons of the purine (B94841) ring, including the two carbonyl carbons (C2 and C8) which would appear significantly downfield (typically >150 ppm).
Crucially, this predicted NMR pattern allows for clear differentiation from its isomers. For instance, theophylline (B1681296) (1,3-dimethyl) would show two N-methyl signals, while paraxanthine (B195701) (1,7-dimethyl) would also show two N-methyl signals, but their chemical shifts would differ due to their distinct electronic environments. nih.govresearchgate.net The presence of one N-methyl and one C-methyl signal is a unique fingerprint of the 1,6-dimethyl isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparison with Isomers Note: These are predicted values based on known chemical shift ranges for similar structures.
| Proton Assignment | Predicted δ (ppm) for 1,6-isomer | Observed δ (ppm) for Theophylline (1,3-isomer) | Observed δ (ppm) for Paraxanthine (1,7-isomer) |
|---|---|---|---|
| N1-CH₃ | 3.2 – 3.6 | ~3.24 | ~3.26 |
| N3-H | Variable (broad) | N/A (N3-CH₃ at ~3.43) | ~7.8 (N3-H) |
| C6-CH₃ | 2.3 – 2.7 | N/A | N/A |
| N7-H | Variable (broad) | ~7.9 (N7-H) | N/A (N7-CH₃ at ~3.88) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the 1650-1750 cm⁻¹ region.
Other key vibrational modes would include:
N-H Stretching: Broad bands in the 3100-3500 cm⁻¹ region, corresponding to the N3-H and N7-H groups.
C-H Stretching: Sharp peaks between 2800-3000 cm⁻¹ from the two methyl groups.
C=C and C=N Stretching: Vibrations from the purine ring system, typically appearing in the 1400-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the purine ring, which are often weak in the IR spectrum. Together, these techniques confirm the presence of the key functional groups that define the molecule's structure. usst.edu.cndocumentsdelivered.com
Table 2: Predicted Characteristic IR Absorption Bands Note: Values are typical ranges for the specified functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Broad signals from imidazole (B134444) and pyrimidine (B1678525) NH groups |
| C-H Stretch (sp³) | 2800 - 3000 | Sharp signals from methyl groups |
| C=O Stretch | 1650 - 1750 | Strong, distinct bands for the two carbonyl groups |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (formula C₇H₈N₄O₂), the molecular weight is 180.17 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 180.
Under electron ionization (EI), the molecular ion would undergo predictable fragmentation. Common fragmentation pathways for methylxanthines include:
Loss of a methyl radical (•CH₃): Resulting in a significant peak at m/z 165 (M-15).
Loss of carbon monoxide (CO): Leading to a peak at m/z 152 (M-28).
Ring Cleavage: Complex fragmentation of the purine ring system can lead to characteristic smaller fragments, which helps in distinguishing it from other isomers. nih.govnih.gov
The precise fragmentation pattern serves as a chemical fingerprint, confirming the molecular mass and providing evidence that supports the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. wikipedia.org If a suitable crystal could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
Key structural features that would be confirmed include the planarity of the purine ring system and the geometry of the methyl and carbonyl substituents. tandfonline.comelsevierpure.com Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the N-H donors and the carbonyl oxygen acceptors of neighboring molecules. This information is invaluable for understanding the physical properties of the compound in its solid form. nih.gov
Computational Molecular Structure Prediction and Validation
In the absence of complete experimental data, computational chemistry provides powerful tools for predicting molecular structure and properties.
Synthetic Methodologies and Chemical Derivatization of 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione
Strategies for Purine (B94841) Core Construction and Functionalization
The formation of the purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through several well-established strategies. These routes primarily involve either building the imidazole ring onto a pre-existing pyrimidine precursor or, conversely, constructing the pyrimidine ring onto an imidazole template.
De Novo Synthesis Routes to the Purine-2,8-dione Scaffold
The most prominent and versatile de novo method for purine synthesis is the Traube purine synthesis, first reported in 1900. slideshare.netchemistry-online.com This approach is foundational for creating a wide array of purine derivatives from appropriately substituted pyrimidine precursors. slideshare.netthieme-connect.de The core principle of the Traube synthesis involves the cyclization of a 4,5-diaminopyrimidine (B145471). To construct the purine-2,8-dione scaffold specifically, the ideal starting material is a 4,5-diamino-pyrimidine-2,6(1H,5H)-dione (commonly known as 4,5-diaminouracil) or a derivative thereof.
For the synthesis of 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione, the strategy would logically commence with a pyrimidine that already contains the C6-methyl group. The synthesis of 6-methyluracil (B20015) from ethyl acetoacetate (B1235776) and urea (B33335) is a well-documented process. orgsyn.org This 6-methyluracil can then be converted into the key intermediate, 6-methyl-4,5-diaminouracil. This conversion typically involves a two-step process:
Nitrosation: Reaction of 6-methyluracil with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) introduces a nitroso group at the C5 position. chemistry-online.comorgsyn.org
Reduction: The 5-nitroso group is then reduced to an amino group, yielding the 4,5-diamino functionality. Common reducing agents for this step include sodium hydrosulfite or catalytic hydrogenation. chemistry-online.comorgsyn.org
With the 6-methyl-4,5-diaminouracil in hand, the final step of the de novo synthesis is the formation of the fused imidazole ring to yield the purine-2,8-dione core.
Cyclization Reactions for Fused Ring System Formation
The cyclization of the 4,5-diaminopyrimidine intermediate is the defining step in forming the purine ring system. thieme-connect.de This reaction involves introducing a one-carbon fragment that bridges the two amino groups at C4 and C5 of the pyrimidine ring. slideshare.net The nature of this one-carbon source determines the substitution at the C8 position of the final purine.
To obtain the purine-2,8-dione scaffold, where the C8 position is oxidized to a carbonyl group, several cyclizing reagents can be employed:
Urea: Heating the 4,5-diaminopyrimidine with urea is a common method for introducing the C8-oxo group, effectively forming a cyclic urea structure as the imidazole part of the ring. chemistry-online.com
Ethyl Chloroformate or Diethyl Carbonate: These reagents can also serve as the source for the C8-carbonyl group, leading to the desired dione (B5365651) structure upon cyclization. chemistry-online.com
Phosgene (B1210022) or its equivalents: While highly effective, the toxicity of phosgene often leads to the preference for safer alternatives like triphosgene (B27547) or carbonyldiimidazole (CDI).
The reaction of 6-methyl-4,5-diaminouracil with one of these reagents would lead to the formation of 6-methyl-1H-purine-2,8(3H,7H)-dione, the direct precursor to the final target compound before the N1-methylation step.
| Precursor | Cyclizing Reagent | Product Scaffold |
| 4,5-Diaminopyrimidine | Formic Acid | Purine |
| 4,5-Diaminouracil | Urea | Purine-2,8-dione (8-Oxoxanthine) |
| 4,5-Diaminouracil | Phosgene/CDI | Purine-2,8-dione (8-Oxoxanthine) |
| 6-Methyl-4,5-diaminouracil | Urea | 6-Methyl-purine-2,8-dione |
Precursor-Based Synthesis (e.g., from Imidazole or Pyrimidine Derivatives)
As detailed above, the Traube synthesis is the quintessential example of a precursor-based synthesis starting from a pyrimidine derivative. researchgate.net This is the most logical and widely applied method for constructing purines like the target compound.
Alternatively, a synthesis could be envisioned starting from an imidazole precursor. This approach would involve building the pyrimidine ring onto a pre-existing, appropriately substituted imidazole. For the target molecule, this would require a starting material such as a 2-methyl-4,5-dicarboxamidoimidazole. The cyclization of this precursor, for instance with a reagent like diethyl carbonate under basic conditions, would form the pyrimidine ring, yielding the purine-2,8-dione scaffold. However, the synthesis of the required polysubstituted imidazole precursor is often more complex and less direct than the pyrimidine-based Traube route, making the latter the preferred strategy.
Regioselective Methylation Techniques for 1,6-Dimethyl Substitution
Achieving the specific 1,6-dimethyl substitution pattern requires precise control over the introduction of the methyl groups. The synthetic strategy is dictated by the difference in reactivity between the C6 (carbon) and N1 (nitrogen) positions. As established, the C6-methyl group is most effectively incorporated via the pyrimidine precursor. The subsequent challenge lies in the regioselective methylation of the resulting 6-methyl-purine-2,8-dione at the N1 position.
N-Alkylation Reactions at Positions 1 and 6
The term "alkylation at position 6" in this context refers to the presence of a methyl group on the C6 carbon, which is established during the core synthesis. The key regioselective step is the subsequent N-alkylation. The purine-2,8-dione ring system has multiple nitrogen atoms (N1, N3, N7, N9) that are potential sites for alkylation. ub.eduresearchgate.net The reaction of a purine with an alkyl halide, such as methyl iodide, in the presence of a base is a common method for N-alkylation. ub.edu
The outcome of the methylation of the 6-methyl-1H-purine-2,8(3H,7H)-dione intermediate is governed by several factors, including the specific nitrogen atom being targeted and the reaction conditions. Studies on the methylation of purine-6,8-diones (a closely related scaffold) show that protonation and alkylation of the neutral molecule tend to occur preferentially within the pyrimidine ring (N1 or N3). rsc.org In contrast, alkylation of the purine anion, formed under basic conditions, typically occurs at the N9 position of the imidazole ring, unless sterically hindered. rsc.org Therefore, to achieve N1-methylation, conditions that favor reaction with the neutral purine or specific protection/deprotection strategies may be required.
Control of Regioselectivity in Multi-Methylation Processes
C6-Methylation: This is controlled by starting the synthesis with 6-methyluracil, thereby fixing the methyl group at the C6 position from the outset. orgsyn.org
N1-Methylation: To selectively methylate the N1 position of the 6-methyl-purine-2,8-dione intermediate, the inherent reactivity of the heterocyclic system must be exploited. Research on purine-6,8-diones indicates that these molecules can be classified based on their substitution patterns, which in turn dictates their ionization and alkylation behavior. rsc.org For a purine-2,8-dione that is unsubstituted at the nitrogen atoms, the N1 and N3 positions in the pyrimidine ring are often the most reactive sites for alkylation on the neutral molecule. rsc.orgnih.gov
By carefully selecting the base and solvent, it is possible to favor methylation at N1. For instance, using a stoichiometric amount of base might selectively deprotonate the most acidic proton, or alternatively, performing the reaction under neutral or slightly acidic conditions could favor the alkylation of a specific nitrogen atom in the neutral purine tautomer. Steric hindrance from the adjacent C6-methyl group may also play a role in directing the incoming methyl group away from other positions, potentially favoring the N1 site.
| Reaction Step | Reagent Example | Position Targeted | Key Control Factor |
| C6-Methylation | Ethyl acetoacetate + Urea | C6 | Use of a pre-methylated pyrimidine precursor orgsyn.org |
| N1-Methylation | Methyl Iodide (CH₃I) + Base | N1 | Reaction conditions (pH, solvent), inherent reactivity of the purine-dione scaffold rsc.org |
Chemical Modifications and Derivatization Strategies
The development of novel purine-based compounds often relies on the strategic modification of the purine core to explore structure-activity relationships. This typically involves the introduction of various functional groups at different positions on the heterocyclic ring system.
Introduction of Diverse Substituents at Variable Positions (e.g., C-8, N-7) for Analog Development
While specific examples for this compound are scarce, the general chemistry of purines allows for derivatization at several key positions, most notably the C-8 and N-7 positions.
Substitution at the C-8 Position:
The C-8 position of the purine ring is a common site for introducing a wide range of substituents. In the closely related xanthine (B1682287) series (purine-2,6-diones), this is often achieved through the cyclization of a substituted uracil (B121893) precursor. For instance, the synthesis of 8-styrylxanthine derivatives has been accomplished via the ring closure of a carboxamido-substituted uracil. While no specific examples for the 2,8-dione isomer are available, analogous strategies could theoretically be explored.
Common substituents that are often introduced at the C-8 position in related purine systems include:
Alkyl and Aryl groups
Halogens (e.g., chloro, bromo)
Amino and substituted amino groups
Thioether and sulfonyl groups
The table below summarizes C-8 substituted analogs of the more common 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Theophylline), which illustrate the types of modifications that are synthetically accessible in purine chemistry.
| Parent Compound | Position of Substitution | Substituent | Resulting Compound |
| Theophylline (B1681296) | C-8 | Nitro | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione |
| Theophylline | C-8 | Chloro | 8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
Substitution at the N-7 Position:
The N-7 position of the purine ring is another key site for chemical modification, often targeted for introducing substituents that can modulate the compound's biological activity and physical properties. Direct alkylation of the purine ring often leads to a mixture of N-7 and N-9 isomers. However, regioselective methods have been developed to favor substitution at the N-7 position. One such method involves the use of N-trimethylsilylated purines reacted with an alkyl halide in the presence of a catalyst like tin(IV) chloride (SnCl4). This approach has been successfully applied to 6-substituted purines to yield N-7 alkylated products.
Furthermore, N-7 substitution can also be achieved by constructing the purine ring from a suitably substituted imidazole precursor, which allows for the unambiguous placement of substituents.
The following table showcases examples of N-7 substituted derivatives in the broader purine family, highlighting the diversity of groups that can be introduced.
| Parent Compound | Position of Substitution | Substituent | Resulting Compound |
| 1,3-Dimethyl-1H-purine-2,6(3H,9H)-dione | N-7 | Benzyl | 7-Benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| 1,3-Dimethyl-1H-purine-2,6(3H,9H)-dione | N-7 | (2-Hydroxyethyl)amino | 7-Benzyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Advanced Synthetic Techniques for High Yield and Purity
The development of efficient and high-yielding synthetic methods is crucial for the production of purine derivatives for research and potential applications. While specific advanced techniques for the synthesis of this compound are not documented in readily available literature, several modern synthetic methodologies are commonly employed for related purine compounds to improve reaction efficiency, yield, and purity.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates and improving yields. In the context of purine chemistry, microwave irradiation has been successfully used to dramatically reduce reaction times for the ring closure step in the synthesis of 8-substituted xanthine derivatives. This technique has the potential to be applied to the synthesis of other purine isomers, possibly including the 2,8-dione target, to enhance synthetic efficiency.
Purification Techniques: Achieving high purity of the final compound is critical. Common purification techniques for purine derivatives include:
Recrystallization: A standard method for purifying solid compounds.
Column Chromatography: Widely used for separating complex mixtures to isolate the desired product with high purity. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is crucial for effective separation.
While these advanced techniques are well-established in purine chemistry, their specific application to the synthesis and purification of this compound and its derivatives would require dedicated research and development.
Molecular Interactions and Biochemical Mechanisms of 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione
Modulation of Enzyme Activity by Purine-2,8-diones
The structural framework of purine-2,8-diones, including 1,6-dimethyl-1H-purine-2,8(3H,7H)-dione, allows for various interactions with enzymes, leading to the modulation of their activities. These interactions are pivotal in understanding the compound's biochemical profile.
Phosphodiesterase Enzyme Inhibition Mechanisms
While direct and extensive research on this compound's specific inhibition of phosphodiesterases (PDEs) is not widely detailed in the provided results, we can infer its potential activity based on the behavior of structurally similar xanthine (B1682287) derivatives. Xanthines, such as caffeine (B1668208) and theophylline (B1681296), are known competitive nonselective phosphodiesterase inhibitors. wikipedia.org This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent downstream effects. wikipedia.org The general mechanism for xanthine derivatives involves blocking the active site of PDEs, thereby preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP. nih.gov
Paraxanthine (B195701) (1,7-dimethylxanthine), an isomer of the target compound, is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9) activity. wikipedia.org This suggests that different substitution patterns on the xanthine core can confer selectivity towards specific PDE isozymes. For instance, studies on other PDE inhibitors have shown that even minor structural changes can significantly alter their potency and selectivity for different PDE families, such as PDE5 and PDE6. nih.gov The inhibitory activity of xanthine analogues can vary significantly, with some showing higher potency for recombinant versus native PDE enzymes. nih.gov
Interaction with Other Key Metabolic Enzymes (e.g., those involved in purine (B94841) metabolism)
Purines are essential molecules involved in numerous cellular functions, including nucleic acid synthesis, energy metabolism, and signal transduction. nih.gov The metabolism of purines is tightly regulated by a series of enzymes. nih.gov Some purine derivatives can act as inhibitors of enzymes involved in purine metabolism. For example, certain 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives have been shown to inhibit enzymes like xanthine oxidase, which is a key enzyme in purine catabolism.
While specific data on this compound's interaction with purine metabolic enzymes is not available in the search results, its structural similarity to other purine derivatives suggests a potential for such interactions. The biosynthesis of methylxanthines involves enzymes that catalyze N-demethylation, and understanding these pathways is crucial for producing specific methylxanthine derivatives. nih.gov
Histone Deacetylase Activation
The search results did not provide any information regarding the activation of histone deacetylases (HDACs) by this compound or other closely related purine-2,8-diones.
Receptor Binding and Ligand-Target Interactions
The interaction of purine derivatives with various receptors is a key aspect of their pharmacological activity.
Adenosine Receptor Antagonism and Subtype Selectivity
Xanthine derivatives are well-established antagonists of adenosine receptors (ARs). nih.gov Simple alkylxanthines like caffeine and theophylline are non-selective antagonists with micromolar affinities for A1, A2A, A2B, and A3 receptor subtypes. nih.gov The substitution pattern on the xanthine ring plays a crucial role in determining the affinity and selectivity for different AR subtypes. nih.gov
Paraxanthine (1,7-dimethylxanthine), an isomer of the subject compound, exhibits binding affinity for adenosine receptors, with Ki values of 21 μM for A1, 32 μM for A2A, and 4.5 μM for A2B, while having low affinity for the A3 subtype (>100 μM). wikipedia.org This profile is comparable to or slightly stronger than that of caffeine. wikipedia.org Studies on various xanthine derivatives have shown that substitutions at the N1 and N7 positions can significantly influence receptor affinity and selectivity. nih.govnih.gov For example, a 7-methyl group can decrease A1 affinity and thereby increase selectivity for A2A or A2B receptors. nih.gov
Table 1: Adenosine Receptor Binding Affinities of Selected Xanthines
| Compound | A1 Ki (μM) | A2A Ki (μM) | A2B Ki (μM) | A3 Ki (μM) |
| Paraxanthine (1,7-dimethylxanthine) | 21 | 32 | 4.5 | >100 |
Data sourced from wikipedia.org
Interaction with Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
Research has explored the interaction of purine-2,6-dione (B11924001) derivatives with serotonin (5-HT) receptors. Studies on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have identified potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov These studies indicate that modifications at the 7- or 8-position of the purine-2,6-dione core can lead to compounds with significant affinity for these serotonin receptor subtypes. nih.gov
For instance, a specific derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. nih.gov While this demonstrates the potential of the purine scaffold to interact with serotonin receptors, direct binding data for this compound on these specific serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) was not found in the provided search results. The interaction between 5-HT1A and 5-HT7 receptors is of particular interest in the context of depressive disorders due to their co-expression in relevant brain regions. nih.gov Further research would be necessary to determine the specific binding profile of this compound at these serotonin receptors.
Dopamine (B1211576) Receptor (D2) Affinity and Functional Activity
There is currently no available scientific literature that details the affinity or functional activity of this compound at the dopamine D2 receptor. The interaction of small molecules with dopamine receptors is a critical area of research for central nervous system disorders. For context, other purine derivatives have been investigated for their effects on the dopaminergic system, but direct data for this compound is absent.
Kinase Inhibition Potential (e.g., PI3K, B-Raf, CDK, MLKL)
Comprehensive screening of this compound against various protein kinases, which are crucial regulators of cell signaling, has not been reported in the accessible scientific literature. The potential for this compound to inhibit kinases such as PI3K, B-Raf, CDK, and MLKL remains uninvestigated.
Table 1: Kinase Inhibition Data for this compound
| Kinase Target | Inhibition Data (e.g., IC₅₀, Kᵢ) |
|---|---|
| PI3K | No data available |
| B-Raf | No data available |
| CDK | No data available |
| MLKL | No data available |
Cellular and Subcellular Localization Studies of the Compound
There are no published studies on the cellular or subcellular localization of this compound. Understanding the distribution of a compound within a cell is fundamental to elucidating its mechanism of action and potential biological effects. Without such studies, the potential intracellular targets and pathways modulated by this compound remain unknown.
Biophysical Characterization of Ligand-Protein Complexes
There is no available data from biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), that characterize the formation and structure of ligand-protein complexes involving this compound. These techniques are vital for understanding the precise molecular interactions that underpin a compound's biological activity.
Structure Activity Relationship Sar and Computational Drug Design for 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione Derivatives
Correlation of Structural Modifications with Biological Potency
The biological potency of purine-2,6-dione (B11924001) derivatives can be significantly altered by introducing or modifying substituents at various positions on the purine (B94841) ring.
The introduction of different chemical groups at the C-8, N-1, N-3, and N-7 positions of the purine scaffold has been shown to modulate the pharmacological activity of these compounds.
C-8 Position: Substitution at the C-8 position of the purine ring is a common strategy to enhance biological activity. For instance, in a series of 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives, the introduction of an 8-aminoalkylamino chain was explored. nih.gov These modifications aimed to create ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT7), which are important targets for psychotropic drugs. nih.gov
N-1, N-3, and N-7 Positions: Alkylation at the N-1, N-3, and N-7 positions of the purine ring significantly influences the affinity and selectivity of the compounds for their biological targets. For example, in the context of adenosine (B11128) receptor antagonists, substitution at the N-1 position is often crucial for high affinity. nih.gov Generally, 1,3-disubstituted xanthines exhibit higher affinity than their 1,7-disubstituted counterparts. nih.gov Furthermore, the introduction of arylalkyl, allyl, or propynyl (B12738560) substituents at the N-7 position of 8-aminoalkyl derivatives of purine-2,6-dione has been investigated to modulate their interaction with serotonin receptors. nih.gov
The following table summarizes the influence of substituents at different positions on the purine ring of various purine-2,6-dione derivatives.
| Position | Substituent Type | Resulting Biological Effect | Reference |
| C-8 | Aminoalkylamino chain | Potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity. | nih.gov |
| N-1 | Alkyl group | Necessary for high affinity at adenosine receptors. | nih.gov |
| N-3 | Methyl group | Often present in biologically active xanthines like caffeine (B1668208) and theophylline (B1681296). | nih.gov |
| N-7 | Arylalkyl, allyl, or propynyl groups | Modulates affinity for serotonin receptors. | nih.gov |
The nature of the linker connecting the purine core to other chemical moieties and the presence of heterocyclic rings are key determinants of receptor affinity and selectivity.
Linker Length: The length of the alkyl chain linking the purine scaffold to a terminal group, such as an arylpiperazine moiety, has been shown to be a critical factor. nih.gov Previous studies on 1,3-dimethyl-3,7-dihydro-purine-2,6-diones indicated that elongating the linker length can lead to potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov For instance, a butyl linker in a series of 7-benzyl-8-aminoalkylamino derivatives resulted in a compound with a mixed 5-HT1A/5-HT2A/5-HT7 receptor profile and antidepressant-like effects. nih.gov
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as piperazine (B1678402) or tetrahydroquinoline, can significantly enhance the biological activity of purine derivatives. nih.govnih.govresearchgate.net For example, linking a 2,6-dihalogenated purine to a tetrahydroquinoline moiety via a Mitsunobu reaction resulted in a compound with significant antiproliferative activity against cancer cells and a higher selectivity for cancer cells over noncancerous fibroblasts. nih.govresearchgate.net The arylpiperidine moiety has also been identified as essential for conferring potential anticancer activity to purine derivatives. nih.gov
The table below illustrates the impact of linker and heterocyclic moieties on the activity of purine-2,6-dione derivatives.
| Linker/Moiety | Specific Example | Observed Biological Activity | Reference |
| Butyl linker | 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant-like effects. | nih.gov |
| Tetrahydroquinoline | 9-alkylated-2,6-dichloropurine derivative | Significant antiproliferative activity against cancer cells with selectivity. | nih.govresearchgate.net |
| Arylpiperidine | Purine core substituted with arylpiperidine | Essential for potential anticancer activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are valuable tools for predicting the biological activity of newly designed analogs before their synthesis, thereby accelerating the drug discovery process. mdpi.com These models are built using various machine learning algorithms, such as Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting, and their predictive power is assessed using statistical parameters like the coefficient of determination (R²) and root-mean-squared error (RMSE). mdpi.com For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors resulted in a statistically significant model with good predictive ability. researchgate.net Similarly, 3D-QSAR models have been developed for 2,6,9-trisubstituted purine derivatives to analyze their antitumor activity, showing that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov
Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. In a study aimed at identifying potential SARS-CoV-2 main protease (Mpro) inhibitors, a pharmacophore model was developed based on known inhibitors. bohrium.comnih.govresearchgate.net This model was then used to screen a large database of compounds, leading to the identification of a 1H-purine-2,6-dione derivative as a promising hit. bohrium.comnih.govresearchgate.net
Molecular Docking and Virtual Screening Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Virtual screening utilizes these docking techniques to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org
These in silico approaches have been successfully applied to purine derivatives. For example, virtual screening of a drug-like compound database followed by molecular docking studies identified a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease. bohrium.comnih.govresearchgate.net Molecular docking has also been used to understand the binding modes of novel methylxanthine derivatives as acetylcholinesterase inhibitors, revealing key interactions within the enzyme's active site. nih.gov In another study, virtual screening identified potential inhibitors of the NSP16/NSP10 methyltransferase from SARS-CoV-2 from various databases. nih.gov These computational methods provide valuable insights into the ligand-receptor interactions and guide the design of more potent and selective inhibitors.
Prediction of Binding Modes and Affinities with Target Proteins
The interaction between a ligand, such as a 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione derivative, and its target protein is fundamental to its biological activity. Predicting these binding modes and affinities is a cornerstone of computational drug design. The purine ring system, being a key component of natural nucleobases, allows its derivatives to be recognized by a variety of biological targets, particularly enzymes involved in nucleic acid synthesis and metabolism. evitachem.com
Molecular docking simulations are a primary tool used to predict how a molecule fits into the binding site of a protein. For a derivative of this compound, these simulations would model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. The presence of heteroatoms in the purine ring structure provides opportunities for hydrogen bonding, which is a critical factor in the stability of the ligand-protein complex. researchgate.net The specific positioning of the methyl groups at the N1 and N6 positions would influence the molecule's conformation and how it presents its hydrogen bond donors and acceptors to the protein's active site.
The affinity of a compound for its target is often quantified by the binding energy, which can be estimated using scoring functions within docking programs. A lower binding energy generally indicates a more stable complex and higher affinity. For purine derivatives, these predicted affinities can be correlated with experimentally determined inhibitory concentrations (IC₅₀) or binding constants (Kᵢ) to validate and refine the computational models.
In the context of related purine-2,6-dione derivatives, docking studies have been instrumental in explaining the importance of specific substituents for inhibitory properties against targets like phosphodiesterases (PDEs). nih.gov For a hypothetical study on this compound, similar computational approaches would be employed to identify potential protein targets and predict the binding interactions that govern its activity.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based methods are integral to the design of novel therapeutic agents. These approaches have been successfully applied to the development of various purine derivatives. nih.gov
Ligand-Based Drug Design: This strategy is employed when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound, a ligand-based approach would involve comparing its structural and electronic properties to those of known inhibitors of a particular target to predict its potential efficacy.
Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves designing molecules that can fit geometrically and energetically into the protein's binding site. Molecular docking, as described previously, is a key component of this strategy. For instance, if the target for this compound was a specific kinase, its purine core could be designed to mimic the adenine (B156593) moiety of ATP, thereby acting as a competitive inhibitor. The methyl groups would then be modeled to occupy specific hydrophobic pockets within the ATP-binding site to enhance affinity and selectivity. Research on related purine-2,6-dione derivatives has utilized structure-based design to refine compound libraries for enhanced anti-proliferative activity. nih.gov
In Silico Insights into Selectivity and Efficacy
A significant challenge in drug development is achieving selectivity for the intended target over other related proteins, thereby minimizing off-target effects. Computational methods can provide valuable insights into the structural and electronic factors that govern the selectivity and efficacy of a compound.
For this compound, in silico analysis would involve comparing its predicted binding mode and energy in the target protein with those in closely related off-target proteins. Subtle differences in the amino acid composition and conformation of the binding sites can be exploited to design more selective inhibitors. For example, modifying the substitution pattern on the purine core can introduce steric hindrance that prevents binding to one protein while maintaining or improving binding to another.
Furthermore, computational studies can help in understanding the molecular dynamics of the ligand-protein interaction. Molecular dynamics (MD) simulations can model the movement of the protein and the ligand over time, providing a more dynamic picture of the binding event and the stability of the complex. This can reveal key conformational changes that are crucial for the compound's efficacy.
In studies of similar heterocyclic compounds, molecular docking has been used to elucidate the structural features that ensure dual inhibition or selectivity for specific enzyme isoforms, such as COX-1 and COX-2. rsc.org For this compound, analogous in silico studies would be essential in predicting its selectivity profile and guiding further chemical modifications to enhance its therapeutic potential.
Biosynthesis, Biotransformation, and Catabolism of Purine 2,8 Diones
Enzymatic Pathways of Purine (B94841) Alkaloid Biosynthesis
The biosynthesis of purine alkaloids, such as caffeine (B1668208) and theobromine (B1682246), is a sophisticated enzymatic process primarily occurring in a select number of plant species. researchgate.net These pathways build upon the purine nucleotide pool, utilizing xanthosine (B1684192) as a key precursor. researchgate.netigem.org Xanthosine itself is derived from several routes, including de novo purine synthesis, the degradation of adenine (B156593) and guanine (B1146940) nucleotides (AMP and GMP routes), and the S-adenosyl-L-methionine (SAM) cycle. igem.org
The main biosynthetic pathway leading to common methylxanthines like caffeine is a four-step sequence. researchgate.net
Xanthosine → 7-methylxanthosine : This initial methylation is catalyzed by a xanthosine methyltransferase (XMT). igem.org
7-methylxanthosine → 7-methylxanthine (B127787) : A N-methylnucleosidase cleaves the ribose group. researchgate.net
7-methylxanthine → Theobromine (3,7-dimethylxanthine) : A caffeine synthase (CS) enzyme, also known as theobromine synthase, adds a methyl group. researchgate.net
Theobromine → Caffeine (1,3,7-trimethylxanthine) : The final methylation is also carried out by a caffeine synthase. researchgate.net
The methyl groups for these reactions are supplied by S-adenosyl-L-methionine (SAM), making SAM-dependent N-methyltransferases (NMTs) the pivotal enzymes in this pathway. royalsocietypublishing.orgoup.com These NMTs have evolved convergently in different plant species, leading to the production of purine alkaloids. oup.comnih.gov The biosynthesis is not strictly linear; the broad substrate specificity of some caffeine synthases can lead to minor alternative pathways. researchgate.net
While this pathway describes the formation of common purine-2,6-diones, the specific enzymatic route for the biosynthesis of purine-2,8-diones like 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione is not as clearly elucidated in current scientific literature. However, it is presumed to originate from the same fundamental purine precursors, diverging at a later stage.
Biotransformation of this compound by Biological Systems
The transformation of xanthine (B1682287) derivatives in biological systems is a critical aspect of their pharmacology and toxicology. Metabolism generally proceeds through demethylation and oxidation to produce more polar, excretable compounds. nih.govresearchgate.net
Detailed studies on the specific enzymatic derivatization and metabolite profile of this compound are limited. However, based on the metabolism of other dimethylxanthines, its biotransformation would likely involve N-demethylation at the N-1 or N-6 positions and oxidation of the purine ring. In humans and other mammals, the liver is the primary site for methylxanthine metabolism. researchgate.netnih.gov For instance, the metabolism of theobromine (3,7-dimethylxanthine) results in metabolites such as 7-methylxanthine, 3-methylxanthine, and various methyluric acids. It is plausible that this compound follows analogous routes, yielding monomethylated purine-2,8-diones and corresponding uric acid derivatives.
The biotransformation of methylxanthines is heavily reliant on specific enzyme systems.
Cytochrome P450 (CYP) Superfamily : These enzymes are central to Phase I metabolism of xenobiotics, including methylxanthines. nih.govnih.gov In humans, CYP1A2 is the principal enzyme responsible for the demethylation of caffeine and its dimethylxanthine metabolites like paraxanthine (B195701) and theophylline (B1681296). nih.govresearchgate.netnih.gov It catalyzes the removal of methyl groups, a crucial step in their detoxification and elimination. nih.gov It is highly probable that CYP enzymes, particularly CYP1A2, play a significant role in the metabolism of this compound.
N-methyltransferases (NMTs) : While paramount in biosynthesis, NMTs are generally not involved in the catabolic demethylation of methylxanthines in mammals. researchgate.netnih.gov Their primary role is the addition of methyl groups from the cofactor SAM during the synthesis of these alkaloids in plants. royalsocietypublishing.orgnih.gov Glycine N-methyltransferase (GNMT) in mammals plays a role in regulating the SAM/S-adenosylhomocysteine ratio, which is crucial for all SAM-dependent methylation reactions, and supports purine synthesis. nih.gov
Catabolic Pathways of Dimethylxanthines
The breakdown of dimethylxanthines in various organisms serves to detoxify and eliminate these compounds. The pathways generally converge on the formation of xanthine, which is then further catabolized. nih.gov
In many bacteria and mammals, the catabolism of dimethylxanthines like theophylline and theobromine proceeds through sequential N-demethylation to monomethylxanthines (e.g., 7-methylxanthine), and finally to xanthine. nih.gov Xanthine is then oxidized by xanthine oxidase to uric acid, which is the final product of purine catabolism in humans. fiveable.meyoutube.comutah.edu
Alternatively, dimethylxanthines can be directly oxidized to their corresponding dimethyluric acid derivatives. nih.gov For example, theophylline can be oxidized to 1,3-dimethyluric acid. nih.gov
Recently, a novel anaerobic pathway for purine degradation, the 2,8-dioxopurine pathway, has been discovered in gut bacteria. biorxiv.org This pathway utilizes a selenium-dependent 2,8-dioxopurine dehydrogenase (DOPDH) and links purine metabolism to the production of short-chain fatty acids. biorxiv.org Given the 2,8-dione structure of the compound , this microbial pathway could be relevant to its catabolism within the gut microbiome.
Comparative Metabolism with other Methylxanthine Isomers (e.g., 1,3-dimethylxanthine, 1,7-dimethylxanthine)
The metabolic fate of a methylxanthine is highly dependent on the specific positions of the methyl groups on the purine ring. Comparing the metabolism of this compound with its more common isomers, theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), reveals significant differences.
Theophylline (1,3-dimethylxanthine) : Metabolism primarily occurs via two routes. The major pathway is oxidation at the C8 position by CYP1A2 to form 1,3-dimethyluric acid. A minor pathway involves N-demethylation by CYP1A2 to produce 1-methylxanthine (B19228) and 3-methylxanthine. nih.gov
Paraxanthine (1,7-dimethylxanthine) : As the major metabolite of caffeine in humans (accounting for ~84%), its metabolism is well-documented. wikipedia.org It undergoes demethylation at the N-7 position to form 7-methylxanthine or at the N-1 position to form 1-methylxanthine. It can also be oxidized by CYP2A6 and CYP1A2 to 1,7-dimethyluric acid. wikipedia.org
The distinct metabolic pathways of these isomers underscore the high specificity of the metabolizing enzymes. While the metabolism of this compound is not well-characterized, its unique structure suggests it would also have a distinct metabolic profile compared to its 2,6-dione isomers.
Advanced Analytical and Spectroscopic Research Methodologies for 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for the separation and analysis of 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione from various matrices. Different chromatographic methods offer distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination and quantification of methylxanthines, including this compound. oup.comnih.govnih.govnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. oup.comnih.gov The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, sometimes with the addition of an acid such as acetic or trifluoroacetic acid to improve peak shape and resolution. oup.comnih.gov Detection is commonly performed using a UV detector, with a wavelength around 273-280 nm being effective for methylxanthines. oup.comukm.my
The versatility of HPLC allows for its application in diverse samples, from beverages to biological fluids like urine. oup.comnih.gov Method validation studies have demonstrated the high sensitivity, reproducibility, and accuracy of HPLC for quantifying these compounds. oup.comnih.gov For instance, detection limits in the picogram per milliliter (pg/mL) range can be achieved under optimized conditions. oup.com
Table 1: Exemplary HPLC Parameters for Methylxanthine Analysis
| Parameter | Condition | Reference |
| Column | Bondesil C18 | oup.com |
| Mobile Phase | Methanol–water–acetic acid (20:75:5, v/v/v) | oup.com |
| Flow Rate | 0.7 mL/min | oup.com |
| Detection | UV at 273 nm | oup.com |
| Column | LiChrosorb RP-18 (7 µm) | nih.gov |
| Mobile Phase | Gradient with 0.05% aq. trifluoroacetic acid and acetonitrile | nih.gov |
| Column | µ-Bondapak 10µm C18 | ukm.my |
| Mobile Phase | Methanol: acetic acid: water (20:1:79, v/v) | ukm.my |
| Flow Rate | 1.0 mL/min | ukm.my |
| Detection | UV at 280 nm | ukm.my |
| Column | Purospher STAR, RP-18 end-capped (250 mm × 4 mm × 5 µm) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile derivatives of methylxanthines. nih.govnih.govchromatographydirect.com This technique is particularly useful for identifying and quantifying these compounds in complex biological samples. nih.govnih.gov Prior to analysis, a derivatization step is often necessary to increase the volatility of the analytes. nih.govchromatographydirect.com A common derivatizing agent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS). nih.govchromatographydirect.com
The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for each, allowing for definitive identification and quantification. nih.govcdc.gov GC-MS methods have been successfully developed and validated for the simultaneous analysis of caffeine (B1668208) and its primary metabolites, including dimethylxanthines, in various matrices like horse urine and e-liquids. nih.govcdc.gov These methods demonstrate good linearity, precision, and accuracy. nih.govcdc.gov
Table 2: Typical GC-MS Parameters for Methylxanthine Metabolite Analysis
| Parameter | Condition | Reference |
| Derivatization | N-propylated derivatives | nih.gov |
| Analysis Mode | Selected-ion monitoring (SIM) | nih.gov |
| Derivatization | N-methyl-N-trimethylsilyl-trifluoroacetamide-1% trimethylchlorosilane | nih.gov |
| Injector Temperature | 280°C | cdc.gov |
| Ionization Mode | Electron impact ionization (70 eV) | cdc.gov |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is an attractive alternative to HPLC for the separation and analysis of methylxanthines due to its high efficiency, short analysis time, and low consumption of samples and reagents. nih.govnih.govmdpi.com This technique separates ions based on their electrophoretic mobility in an electric field. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MECC), can be employed for the analysis of these compounds. acs.orgmdpi.com
CE has been successfully used for the determination of alkaloids, including methylxanthines, in various samples, including single plant cells. nih.gov The use of a background electrolyte, such as a high concentration of citric acid, can provide sufficient sensitivity for detection, often by UV absorbance. nih.gov For hydrophobic compounds, non-aqueous capillary electrophoresis (NACE) can be used to improve solubility. mdpi.com The combination of CE with mass spectrometry (CE-MS) further enhances sensitivity and specificity. mdpi.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of this compound and its related compounds in complex matrices.
LC-MS/MS for Metabolite Identification and Quantitation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of metabolites of this compound. nih.govnih.govmdpi.comresearchgate.net This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, providing a unique fragmentation pattern that confirms the identity of the compound. nih.gov
LC-MS/MS is particularly valuable for pharmacokinetic studies and for measuring low concentrations of metabolites in biological fluids like serum and urine. nih.govmdpi.com The use of techniques like selected reaction monitoring (SRM) allows for highly sensitive and specific quantification. nih.gov This approach has been successfully applied to the analysis of purine (B94841) metabolites in various species. mdpi.commdpi.com
NMR-Spectroscopy in Structural Characterization of Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including this compound, in complex mixtures. researchgate.netnih.govtechnologynetworks.com ¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the determination of its structure. researchgate.netnih.govtechnologynetworks.com
NMR is particularly useful for identifying unknown metabolites and for characterizing the composition of complex biological fluids. researchgate.netnih.gov The non-destructive nature of NMR allows for the sample to be used for further analysis. technologynetworks.com By comparing the NMR spectra of a sample to databases of known compounds, researchers can identify the various components of a mixture. technologynetworks.comresearchgate.net This technique has proven to be a valuable screening tool for inborn errors of purine and pyrimidine (B1678525) metabolism. researchgate.netnih.gov
Electrochemical Methods for Detection and Characterization
The electrochemical behavior of purine alkaloids, including xanthine (B1682287) derivatives, has been a subject of significant research interest due to the electroactive nature of these compounds. This intrinsic property allows for the development of sensitive and selective electrochemical methods for their detection and quantification. While specific detailed research on the electrochemical profile of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established electrochemical characteristics of its isomers and other closely related methylxanthines.
Electrochemical techniques, such as voltammetry, are powerful tools for studying the redox properties of molecules. For methylxanthines, the electrochemical process of interest is typically oxidation. This process involves the transfer of electrons from the molecule to an electrode surface when a specific potential is applied. The potential at which this oxidation occurs and the magnitude of the resulting current can provide both qualitative and quantitative information about the analyte.
The core purine structure is susceptible to electrochemical oxidation, and the presence and position of methyl groups can influence the electron density and, consequently, the oxidation potential. Research on various methylxanthines, such as theophylline (B1681296) (1,3-dimethylxanthine), paraxanthine (B195701) (1,7-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine), consistently demonstrates their electro-oxidizable nature.
Voltammetric Behavior of Related Methylxanthines
Studies on various dimethylxanthine isomers reveal that they undergo irreversible oxidation at solid electrodes. This irreversibility indicates that the initial oxidation product is unstable and quickly undergoes subsequent chemical reactions. The oxidation mechanism for xanthine and its N-methyl derivatives is generally understood to involve a multi-electron and multi-proton process.
For instance, detailed voltammetric studies have been conducted on compounds structurally similar to this compound. These studies typically utilize various types of working electrodes, with modified electrodes often being employed to enhance sensitivity and selectivity.
Key Research Findings on Related Compounds:
Paraxanthine (1,7-Dimethylxanthine): Cyclic voltammetry experiments have shown that paraxanthine undergoes a diffusion-controlled, irreversible oxidation. In a 0.1 M sulfuric acid solution, an oxidation peak is observed at approximately +1.24 V when measured against an Ag/AgCl reference electrode. This oxidation is understood to be a two-electron, two-proton transfer process.
Theophylline (1,3-Dimethylxanthine): The electrochemical oxidation of theophylline has also been a subject of investigation. It is recognized as an electroactive compound that can be detected using various voltammetric techniques.
7-Methylxanthine (B127787): Research on 7-methylxanthine at a pyrolytic graphite (B72142) electrode indicated a well-defined 4-electron, 4-proton oxidation peak, leading to the formation of an unstable diimine intermediate.
The specific oxidation potential is highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte and the nature of the working electrode.
Influence of Electrode Materials
The choice of electrode material is critical in the electrochemical analysis of methylxanthines. While standard electrodes like glassy carbon and pyrolytic graphite can be used, there is a significant trend towards the use of chemically modified electrodes. These modifications are designed to lower the overpotential required for oxidation, thereby improving the sensitivity and selectivity of the measurement.
Modifiers can include polymers, nanomaterials (such as nanoparticles and nanotubes), and other chemical entities that facilitate the electron transfer process or pre-concentrate the analyte at the electrode surface. For example, polyglycine and reduced graphene oxide modified glassy carbon electrodes have been developed for the sensitive and selective determination of xanthine and hypoxanthine.
Anticipated Electrochemical Profile of this compound
Based on the established behavior of its isomers, it can be inferred that this compound is an electroactive compound that can be oxidized at a solid electrode. The oxidation is expected to be an irreversible process, with the exact oxidation potential being influenced by the position of the two methyl groups on the purine ring. The development of a dedicated electrochemical sensor for this compound would likely involve the optimization of a modified electrode and the selection of appropriate supporting electrolyte and pH conditions to achieve high sensitivity and selectivity.
The table below summarizes typical experimental conditions and findings for the electrochemical analysis of related methylxanthine compounds, which can serve as a foundational guide for the study of this compound.
| Compound | Electrochemical Technique | Working Electrode | Supporting Electrolyte | Key Findings |
|---|---|---|---|---|
| Paraxanthine (1,7-Dimethylxanthine) | Cyclic Voltammetry | Boron-Doped Diamond | 0.1 M H₂SO₄ | Irreversible oxidation peak at approx. +1.24 V vs. Ag/AgCl. |
| Xanthine | Differential Pulse Voltammetry | Polyglycine/rGO Modified Glassy Carbon Electrode | 0.1 M Phosphate Buffer (pH 6.0) | Demonstrated sensitive and selective detection. |
| 7-Methylxanthine | Cyclic Voltammetry | Pyrolytic Graphite Electrode | Phosphate Buffer | Well-defined 4e⁻, 4H⁺ oxidation peak. |
| Caffeine (1,3,7-Trimethylxanthine) | Cyclic Voltammetry | Polymethyl Orange Modified Carbon Paste Electrode | 0.2 M Phosphate Buffer (pH 3.0) | Irreversible oxidation peak at 1350 mV vs. Calomel electrode. |
Emerging Research Perspectives and Future Directions for 1,6 Dimethyl 1h Purine 2,8 3h,7h Dione
Exploration of Novel Molecular Targets and Pathways
The purine (B94841) scaffold is a well-established pharmacophore, known to interact with a wide range of biological targets. Research into derivatives of the purine-2,6-dione (B11924001) core, structurally similar to 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione, is uncovering a diverse landscape of molecular interactions with significant therapeutic potential.
One major area of investigation is in the realm of enzyme inhibition . Substituted purine-2,6-diones have been identified as potent inhibitors of several key enzyme families. For instance, derivatives have been designed as inhibitors of phosphodiesterases (PDEs), which are crucial in the pathogenesis of asthma. researchgate.net Modifications at the 7 and 8 positions of the purine-2,6-dione core can yield pan-PDE inhibitors with anti-inflammatory effects. researchgate.net Another significant target is the enzyme dipeptidyl peptidase-4 (DPP-4), implicated in type 2 diabetes. nih.govresearchgate.net Novel 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives have been synthesized and shown to exhibit potent DPP-4 inhibition. nih.gov Furthermore, the purine structure is being leveraged to target xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia and gout. nih.govresearchgate.net
In the field of oncology , purine-2,6-dione analogs are being explored as multi-kinase inhibitors. A study on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives revealed their ability to inhibit PI3K and B-Raf, two key oncogenes. nih.gov These compounds also showed inhibitory activity against EGFR and VEGFR-2, highlighting their potential as broad-spectrum anticancer agents. nih.gov Another promising avenue is the inhibition of the STAT3 transcription factor, which is overactive in many cancers. nih.gov Specifically designed 2,6-disubstituted purine derivatives have demonstrated the ability to inhibit STAT3 phosphorylation and exhibit significant antiproliferative activity. nih.gov
The following table summarizes some of the key molecular targets being explored for purine-2,6-dione derivatives:
| Molecular Target Family | Specific Target(s) | Therapeutic Area | Reference(s) |
| Hydrolases | Phosphodiesterases (PDEs) | Asthma, Inflammatory Diseases | researchgate.net |
| Hydrolases | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | nih.govresearchgate.net |
| Oxidoreductases | Xanthine Oxidase | Gout, Hyperuricemia | nih.govresearchgate.net |
| Kinases | PI3K, B-Raf, EGFR, VEGFR-2 | Cancer | nih.gov |
| Transcription Factors | STAT3 | Cancer | nih.gov |
Development of Advanced Synthetic Routes for Complex Analogs
The exploration of the therapeutic potential of this compound and its analogs is intrinsically linked to the development of sophisticated synthetic methodologies. These advanced routes enable the creation of diverse libraries of compounds with tailored substitutions, which is crucial for structure-activity relationship (SAR) studies.
Several strategies have been employed to synthesize complex purine-2,6-dione derivatives. One common approach involves the modification of a pre-existing purine core. For example, 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have been synthesized to act as multi-kinase inhibitors. nih.gov Another strategy focuses on building the purine ring system from imidazole (B134444) precursors, allowing for the introduction of a wide variety of substituents at different positions. mdpi.com
The synthesis of N-7-substituted purines from imidazole precursors has been described, highlighting a versatile method for generating novel analogs. mdpi.com Furthermore, the synthesis of 1,3,8-trisubstituted purine-2,6-diones has been achieved through the cyclization of carboxamide intermediates, a process that has been optimized for higher yields and easier purification. researchgate.net The development of synthetic routes for 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones has also been reported, expanding the chemical space of these compounds. researchgate.net
A summary of some advanced synthetic approaches is presented below:
| Synthetic Approach | Key Features | Resulting Compounds | Reference(s) |
| Modification of Purine Core | Substitution at positions 7 and 8 | 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones | nih.gov |
| Imidazole Precursor Route | Construction of the purine ring system | N-7-substituted purines | mdpi.com |
| Cyclization of Carboxamide Intermediates | High-yield synthesis | 1,3,8-trisubstituted purine-2,6-diones | researchgate.net |
| Synthesis from Pyrimidine (B1678525) Derivatives | Regioselective alkylation | 6-Amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione derivatives | researchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govyoutube.comyoutube.com In the context of purine-2,8-dione research, these computational tools are being applied to predict biological activity, identify novel drug targets, and design compounds with improved properties.
One of the primary applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For instance, ML-based QSAR models have been successfully used to screen for natural compounds with xanthine oxidase inhibitory activity. nih.gov These models can identify key molecular features, such as hydrophobicity and steric properties, that are important for inhibitory activity. nih.gov
In silico design and virtual screening are other powerful applications of AI. Researchers are using computational methods to design libraries of purine-2,6-dione derivatives and predict their affinity for specific biological targets. researchgate.net For example, a structure- and ligand-based drug design approach was used to create a library of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with potential anticancer activity. nih.gov Molecular docking simulations, a key component of in silico screening, help to predict how these compounds bind to their target proteins, providing insights for further optimization. nih.govnih.gov
The integration of AI and ML in the design of purine-2,8-dione analogs is summarized in the following table:
| AI/ML Application | Description | Example in Purine Research | Reference(s) |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Screening for xanthine oxidase inhibitors. | nih.govresearchgate.net |
| In Silico Design | Computationally designing libraries of novel compounds. | Design of phosphodiesterase inhibitors. | researchgate.net |
| Virtual Screening | Screening large compound databases for potential hits against a target. | Identification of anticancer purine derivatives. | nih.gov |
| Molecular Docking | Predicting the binding mode of a ligand to a protein. | Understanding the interaction of purine analogs with STAT3. | nih.gov |
Theoretical Investigations into Quantum Chemical Properties
Quantum chemical calculations provide a powerful lens for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. mdpi.comyoutube.com These theoretical investigations complement experimental studies and offer valuable insights for the design of new analogs with desired characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying purine derivatives. ccsenet.orgresearchgate.netusst.edu.cnresearchgate.netnih.gov DFT calculations can be used to determine a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov
Theoretical studies have been conducted on various xanthine alkaloids, which share the purine core with this compound. usst.edu.cn These studies have used DFT to analyze their molecular structures and vibrational spectra, providing a basis for understanding their pharmacological effects. usst.edu.cn Quantum chemical calculations have also been employed to investigate the interaction of purine analogs with biological targets, such as the active site of xanthine oxidase. ccsenet.orgresearchgate.net These calculations can help to elucidate the mechanism of inhibition and guide the design of more potent inhibitors.
The impact of substitutions, such as fluorination, on the properties of purine analogs has also been explored using quantum chemistry. emerginginvestigators.org Such studies can predict how modifications to the molecular structure will affect properties like chemical stability and reactivity. emerginginvestigators.org
Key quantum chemical properties investigated for purine derivatives are outlined below:
| Quantum Chemical Property | Significance in Drug Design | Theoretical Method(s) | Reference(s) |
| Optimized Molecular Geometry | Determines the 3D shape and steric interactions of the molecule. | DFT, Hartree-Fock | nih.govemerginginvestigators.org |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT | researchgate.netnih.gov |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | DFT, Hartree-Fock | usst.edu.cnnih.gov |
| Mulliken Charge Analysis | Describes the electron distribution and potential for intermolecular interactions. | Hartree-Fock | emerginginvestigators.org |
Potential as a Chemical Probe for Biological Systems
Beyond their direct therapeutic applications, purine-2,8-dione derivatives are emerging as valuable tools for chemical biology. Specifically designed analogs can be used as chemical probes to investigate complex biological processes and to identify and validate new drug targets.
A significant development in this area is the creation of xanthine-based photoaffinity probes. chemrxiv.orgnih.gov These probes are designed to mimic the activity of known purine-based modulators of ion channels, such as the TRPC1/4/5 channels. chemrxiv.orgnih.gov By incorporating a photo-reactive group, these probes can be used to covalently label their target proteins upon exposure to light. This allows for the direct identification of binding partners and the quantitative assessment of ligand engagement in living cells. chemrxiv.orgnih.gov
The development of fluorescent probes based on related heterocyclic structures, such as xanthenes, also provides a blueprint for creating purine-based probes for bioimaging. nih.govmdpi.com Such probes could be designed to "turn on" or change color upon binding to a specific biological target, enabling the visualization of the target's location and dynamics within a cell.
The potential applications of this compound analogs as chemical probes are summarized below:
| Type of Chemical Probe | Application | Key Feature(s) | Reference(s) |
| Photoaffinity Probe | Target identification and validation; quantitative assessment of ligand binding. | Contains a photo-reactive group for covalent labeling. | chemrxiv.orgnih.gov |
| Fluorescent Probe | Bioimaging of specific biomolecules or cellular processes. | Exhibits changes in fluorescence upon binding to a target. | nih.govmdpi.com |
Interdisciplinary Research Opportunities
The continued advancement of research on this compound and its analogs will be driven by interdisciplinary collaboration. mdpi.com The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from diverse fields.
A key area for interdisciplinary research is the synergy between medicinal chemistry and computational science . Synthetic chemists can create novel purine derivatives, while computational chemists can use AI, ML, and quantum mechanics to predict their properties and guide the design process. nih.govnih.gov This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new lead compounds.
Collaboration between pharmacologists and chemical biologists is also crucial. Pharmacologists can characterize the biological activity of new purine analogs in cellular and animal models, while chemical biologists can develop and utilize probe compounds to elucidate their mechanisms of action at a molecular level. chemrxiv.orgnih.gov
Furthermore, the management of diseases that may be targeted by purine derivatives, such as gout, often requires a multidisciplinary clinical approach , involving specialists in rheumatology, nephrology, and primary care. gouteducation.orgresearchgate.net Insights from clinical practice can, in turn, inform preclinical research by highlighting unmet medical needs and providing a rationale for the development of new therapies.
The following table highlights key interdisciplinary collaborations in purine research:
| Collaborating Disciplines | Focus of Collaboration | Potential Outcomes | Reference(s) |
| Medicinal Chemistry & Computational Science | AI-driven design and synthesis of novel purine analogs. | Accelerated discovery of lead compounds with improved properties. | nih.govnih.gov |
| Pharmacology & Chemical Biology | Characterization of biological activity and elucidation of molecular mechanisms. | Deeper understanding of drug action and identification of new targets. | chemrxiv.orgnih.gov |
| Clinical Medicine & Preclinical Research | Translation of basic science discoveries into new therapies for diseases like gout. | Development of more effective treatments and improved patient outcomes. | gouteducation.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation and purity assessment of 1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structural integrity, particularly to verify methyl group positions and hydrogen bonding patterns. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and gradient elution with acetonitrile/water mixtures . Mass spectrometry (ESI-MS) can further validate molecular weight and fragmentation patterns.
Q. What are the key physical and chemical properties influencing the handling and stability of this compound?
- Methodological Answer : Key properties include melting point (typically 180–220°C for similar purine-diones), hygroscopicity, and pH-dependent solubility. Stability assessments should prioritize storage under inert atmospheres (argon) at –20°C to prevent hydrolysis of the dione moiety. Solubility in polar aprotic solvents (e.g., DMSO) facilitates experimental handling, while aqueous solubility may require pH adjustment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Immediate decontamination with ethanol/water mixtures is advised for spills. Store in sealed containers away from oxidizers and acids to prevent reactive degradation .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis routes for this compound to improve yield and purity?
- Methodological Answer : Optimize alkylation and cyclization steps using catalysts like potassium carbonate in DMF at 60–80°C. Monitor intermediates via TLC and employ column chromatography (silica gel, ethyl acetate/hexane) for purification. Reaction temperature control (±2°C) minimizes side products, while solvent selection (e.g., THF for polar intermediates) enhances regioselectivity .
Q. How do substituent positions on the purine-dione core impact biological activity and chemical reactivity?
- Methodological Answer : Methyl groups at the 1- and 6-positions increase steric hindrance, reducing nucleophilic attack on the dione ring. This substitution pattern may enhance metabolic stability compared to unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymatic targets like xanthine oxidase, guiding structure-activity relationship (SAR) analysis .
Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Validate assay conditions by standardizing cell lines (e.g., HEK293 for receptor studies) and controlling for metabolic enzymes (e.g., cytochrome P450). Use isotopic labeling (e.g., ¹⁴C) to track compound degradation in vivo. Cross-reference data with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity validation .
Q. What computational methods predict interaction mechanisms between this compound and biological targets?
- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions over nanosecond timescales. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties influencing binding, such as HOMO-LUMO gaps. Pair these with experimental mutagenesis studies to validate predicted binding residues .
Q. How can researchers assess the ecological impact and biodegradability of this compound?
- Methodological Answer : Conduct OECD 301D biodegradability tests in activated sludge to measure CO₂ evolution. Use LC-MS/MS to detect degradation products in aquatic systems. Ecotoxicity assays (e.g., Daphnia magna immobilization) determine LC₅₀ values, while quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| 1-Methylpurine-2,8-dione | Incomplete alkylation | Excess methyl iodide, 60°C | |
| 6-Hydroxy derivative | Hydrolysis under acidic pH | Use anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
